![molecular formula C12H16BrNO B3023404 Acetamide, N-[4-bromo-2-(1,1-dimethylethyl)phenyl]- CAS No. 73621-42-8](/img/structure/B3023404.png)
Acetamide, N-[4-bromo-2-(1,1-dimethylethyl)phenyl]-
Overview
Description
“Acetamide, N-[4-bromo-2-(1,1-dimethylethyl)phenyl]-” is a chemical compound with the molecular formula C12H17NO. It has a molecular weight of 191.2695 . It contains a total of 31 bonds, including 15 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 secondary amide (aliphatic) .
Molecular Structure Analysis
The molecular structure of “Acetamide, N-[4-bromo-2-(1,1-dimethylethyl)phenyl]-” includes a secondary amide group attached to a phenyl ring, which is further substituted with a bromo group and a tert-butyl group . The presence of these functional groups can significantly influence the compound’s reactivity and properties.Scientific Research Applications
Analytical Chemistry: Chromatography and Spectroscopy
The compound’s unique structure allows it to interact with analytical techniques. Scientists use it as a reference standard in chromatography (HPLC, GC) or spectroscopic methods (NMR, UV-Vis). Its distinct spectral features aid in compound identification and quantification.
Sigma-Aldrich: 2-BROMO-4-TERT-BUTYLPHENYL N- (4- (METHYLTHIO)PHENYL)CARBAMATE MilliporeSigma: N-(4-bromo-2-tert-butylphenyl)acetamide Sigma-Aldrich: 2-BROMO-4-TERT-BUTYLPHENYL N- (3-ACETYLPHENYL)CARBAMATE RSC Advances: A search for blues brothers: X-ray crystallographic/spectroscopic …
Mechanism of Action
Mode of Action
It’s known that brominated compounds often participate in free radical reactions . In such reactions, a bromine atom is typically lost, leaving behind a radical that can engage in further reactions .
Biochemical Pathways
Brominated compounds are known to participate in various biochemical reactions, including free radical reactions .
Result of Action
Given the compound’s potential to participate in free radical reactions , it may induce changes at the molecular level, but specific effects need to be confirmed through experimental studies.
properties
IUPAC Name |
N-(4-bromo-2-tert-butylphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-8(15)14-11-6-5-9(13)7-10(11)12(2,3)4/h5-7H,1-4H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWHIVSMSZPEAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Br)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474742 | |
Record name | Acetamide, N-[4-bromo-2-(1,1-dimethylethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetamide, N-[4-bromo-2-(1,1-dimethylethyl)phenyl]- | |
CAS RN |
73621-42-8 | |
Record name | Acetamide, N-[4-bromo-2-(1,1-dimethylethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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